Cas no 1416447-74-9 (8-Ethyl-2,5-dimethylquinoline)

8-Ethyl-2,5-dimethylquinoline 化学的及び物理的性質

名前と識別子

-

- 8-Ethyl-2,5-dimethylquinoline

- Quinoline, 8-ethyl-2,5-dimethyl-

- 1416447-74-9

- s10319

- MFCD23131254

- SB68499

-

- MDL: MFCD23131254

- インチ: InChI=1S/C13H15N/c1-4-11-7-5-9(2)12-8-6-10(3)14-13(11)12/h5-8H,4H2,1-3H3

- InChIKey: CJDDZWALNFEDGF-UHFFFAOYSA-N

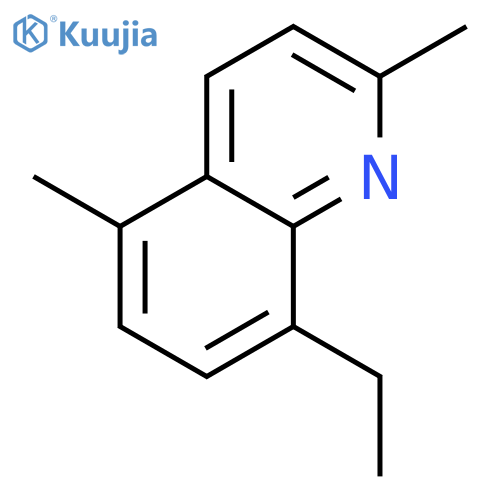

- SMILES: CCC1=C2C(=C(C)C=C1)C=CC(=N2)C

計算された属性

- 精确分子量: 185.120449483g/mol

- 同位素质量: 185.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- XLogP3: 3.8

8-Ethyl-2,5-dimethylquinoline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144437-1g |

8-Ethyl-2,5-dimethylquinoline |

1416447-74-9 | 95%+ | 1g |

$972 | 2023-02-18 | |

| abcr | AB487025-250 mg |

8-Ethyl-2,5-dimethylquinoline |

1416447-74-9 | 250MG |

€517.20 | 2022-07-29 | ||

| Chemenu | CM144437-1g |

8-Ethyl-2,5-dimethylquinoline |

1416447-74-9 | 95% | 1g |

$380 | 2021-08-05 | |

| Alichem | A189007505-1g |

8-Ethyl-2,5-dimethylquinoline |

1416447-74-9 | 95% | 1g |

$400.00 | 2022-04-02 | |

| eNovation Chemicals LLC | Y1235888-250mg |

Quinoline, 8-ethyl-2,5-dimethyl- |

1416447-74-9 | 95% | 250mg |

$550 | 2025-02-20 | |

| 1PlusChem | 1P001HA9-1g |

Quinoline, 8-ethyl-2,5-dimethyl- |

1416447-74-9 | 95% | 1g |

$764.00 | 2025-02-19 | |

| abcr | AB487025-250mg |

8-Ethyl-2,5-dimethylquinoline; . |

1416447-74-9 | 250mg |

€524.50 | 2024-08-02 | ||

| 1PlusChem | 1P001HA9-250mg |

Quinoline, 8-ethyl-2,5-dimethyl- |

1416447-74-9 | 95% | 250mg |

$317.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1235888-250mg |

Quinoline, 8-ethyl-2,5-dimethyl- |

1416447-74-9 | 95% | 250mg |

$550 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1235888-1g |

Quinoline, 8-ethyl-2,5-dimethyl- |

1416447-74-9 | 95% | 1g |

$1270 | 2025-03-01 |

8-Ethyl-2,5-dimethylquinoline 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

6. Back matter

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

8-Ethyl-2,5-dimethylquinolineに関する追加情報

Introduction to 8-Ethyl-2,5-dimethylquinoline (CAS No. 1416447-74-9)

8-Ethyl-2,5-dimethylquinoline, with the chemical formula C11H13N and CAS number 1416447-74-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds that are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The structural features of 8-Ethyl-2,5-dimethylquinoline, including its ethyl and methyl substituents at specific positions on the quinoline ring, contribute to its unique chemical properties and make it a subject of interest for further exploration.

The quinoline scaffold is well-known for its role in the development of various therapeutic agents. Historically, quinoline derivatives have been used in the treatment of malaria, with chloroquine being one of the most famous examples. More recently, quinoline-based compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of ethyl and methyl groups in 8-Ethyl-2,5-dimethylquinoline modifies its electronic and steric properties, which can influence its interaction with biological targets. This modification has led to increased interest in understanding its potential pharmacological effects.

Recent studies have focused on the synthesis and characterization of 8-Ethyl-2,5-dimethylquinoline to explore its biological activity. Researchers have employed various synthetic methodologies to optimize the yield and purity of this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm the structural integrity of 8-Ethyl-2,5-dimethylquinoline. These analytical methods provide valuable insights into the molecular structure and help in understanding how different substituents affect its chemical behavior.

The biological activity of 8-Ethyl-2,5-dimethylquinoline has been a focal point in recent research. Preliminary studies suggest that this compound exhibits promising antimicrobial properties against certain bacterial strains. The ethyl and methyl groups on the quinoline ring may enhance its ability to interact with bacterial enzymes or cell membranes, leading to a reduction in microbial growth. Additionally, some research indicates that 8-Ethyl-2,5-dimethylquinoline may possess anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

In the realm of anticancer research, 8-Ethyl-2,5-dimethylquinoline has shown potential as a lead compound for further development. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting critical cellular processes. The quinoline core is known to interfere with DNA replication and repair mechanisms, which can lead to cell death. The specific substitution pattern in 8-Ethyl-2,5-dimethylquinoline may enhance its ability to target cancer cells while minimizing toxicity to healthy cells.

The synthesis of 8-Ethyl-2,5-dimethylquinoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by functional group transformations such as reduction or oxidation. The use of catalysts such as palladium or nickel can improve reaction efficiency and selectivity. Solvent choice also plays a crucial role in determining the success of the synthesis; polar aprotic solvents like dimethylformamide (DMF) are often preferred due to their ability to dissolve a wide range of organic compounds.

Once synthesized, 8-Ethyl-2,5-dimethylquinoline undergoes rigorous characterization to confirm its identity and purity. Techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-Vis) are commonly used for this purpose. These analytical methods provide complementary information about the molecular weight, functional groups present, and electronic transitions of the compound.

The pharmacokinetic properties of 8-Ethyl-2,5-dimethylquinoline are another area of interest. Understanding how the body processes this compound is essential for determining its therapeutic efficacy and safety profile. Studies have begun to explore its absorption, distribution, metabolism, excretion (ADME), and toxicological profile (TTC). These investigations are crucial for designing effective dosing regimens and identifying potential side effects.

In conclusion,8-Ethyl-2,5-dimethylquinoline (CAS No. 1416447-74-9) represents a promising candidate for further pharmaceutical development due to its unique structural features and demonstrated biological activity. Ongoing research aims to elucidate its mechanism of action across various therapeutic areas while optimizing synthetic methodologies for large-scale production. As our understanding of this compound grows,8-Ethyl-2,5-dimethylquinoline may emerge as a valuable tool in addressing unmet medical needs.

1416447-74-9 (8-Ethyl-2,5-dimethylquinoline) Related Products

- 2262395-43-5(5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)

- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)

- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)

- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)